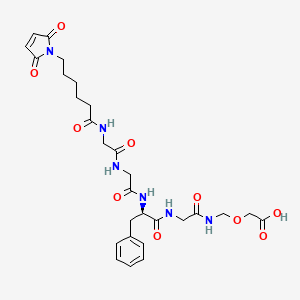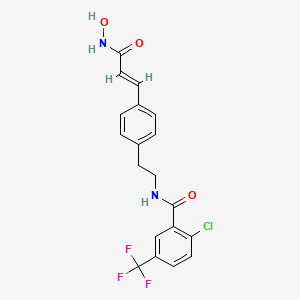
Dnmt-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dnmt-IN-3 is a compound that inhibits DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. DNA methylation is a key epigenetic modification that regulates gene expression and maintains genome stability. Inhibiting DNA methyltransferases can reverse abnormal methylation patterns, making this compound a promising candidate for cancer therapy and other diseases involving epigenetic dysregulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dnmt-IN-3 typically involves a multi-step process. One common method starts with the diazotization of guanazole, followed by treatment with dimethyl sulfate or iodomethane. This method, although effective, uses expensive raw materials . An alternative method involves the use of dicyandiamide and methylhydrazine, which is more cost-effective and suitable for industrial-scale production . The key steps include:
- Diazotization of guanazole.
- Treatment with dimethyl sulfate or iodomethane.
- Catalytic oxidation using hydrogen peroxide at 65 to 70°C .
Industrial Production Methods
For industrial production, the method involving dicyandiamide and methylhydrazine is preferred due to its lower cost and simplicity. This method involves a two-step process:
- Preparation of 3,5-diamino-1-methyl-1,2,4-triazole nitrate.
- Catalytic oxidation using hydrogen peroxide and sodium tungstate .
Análisis De Reacciones Químicas
Types of Reactions
Dnmt-IN-3 undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using hydrogen peroxide.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethyl sulfate, iodomethane.
Major Products
The major products formed from these reactions include various methylated and oxidized derivatives of the original compound .
Aplicaciones Científicas De Investigación
Dnmt-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and epigenetic studies.
Biology: Studied for its role in gene expression regulation and epigenetic modifications.
Medicine: Investigated as a potential therapeutic agent for cancer and other diseases involving abnormal DNA methylation.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
Dnmt-IN-3 exerts its effects by inhibiting DNA methyltransferases, specifically targeting the catalytic domain of these enzymes. This inhibition prevents the transfer of methyl groups to DNA, thereby reversing abnormal methylation patterns. The molecular targets include DNMT1, DNMT3A, and DNMT3B, which are involved in maintaining and establishing DNA methylation patterns .
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: Another DNA methyltransferase inhibitor used in cancer therapy.
Decitabine: Similar to 5-azacytidine, used for treating myelodysplastic syndromes.
Uniqueness
Dnmt-IN-3 is unique due to its specific inhibition of multiple DNA methyltransferase isoforms, making it a versatile tool for studying epigenetic modifications and developing therapeutic agents .
Propiedades
Fórmula molecular |
C37H39N7O |
|---|---|
Peso molecular |
597.8 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-N'-[7-[[1-[2-(quinolin-4-ylamino)ethyl]piperidin-4-yl]methoxy]quinazolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C37H39N7O/c1-2-8-30-28(6-1)7-5-11-33(30)39-18-19-41-37-32-13-12-29(24-36(32)42-26-43-37)45-25-27-15-21-44(22-16-27)23-20-40-35-14-17-38-34-10-4-3-9-31(34)35/h1-14,17,24,26-27,39H,15-16,18-23,25H2,(H,38,40)(H,41,42,43) |
Clave InChI |
HVPYXDODTWPWJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1COC2=CC3=C(C=C2)C(=NC=N3)NCCNC4=CC=CC5=CC=CC=C54)CCNC6=CC=NC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)


![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)




![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
